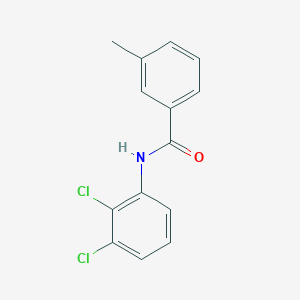

N-(2,3-dichlorophenyl)-3-methylbenzamide

説明

N-(2,3-Dichlorophenyl)-3-methylbenzamide (CAS 90665-37-5) is a benzamide derivative featuring a 2,3-dichlorophenyl group attached to the amide nitrogen and a methyl substituent at the 3-position of the benzoyl moiety. This compound is commercially available at 97% purity and is structurally characterized by its dichlorinated aromatic ring and hydrophobic methyl group .

特性

分子式 |

C14H11Cl2NO |

|---|---|

分子量 |

280.1 g/mol |

IUPAC名 |

N-(2,3-dichlorophenyl)-3-methylbenzamide |

InChI |

InChI=1S/C14H11Cl2NO/c1-9-4-2-5-10(8-9)14(18)17-12-7-3-6-11(15)13(12)16/h2-8H,1H3,(H,17,18) |

InChIキー |

URLNYQMFWQAFEQ-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC(=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl |

正規SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl |

製品の起源 |

United States |

類似化合物との比較

Key Observations :

- Chlorine Positioning : Ortho-substituted dichlorophenyl groups (e.g., 2,3-Cl₂) are common in dopamine D3 receptor ligands, suggesting a role in target specificity .

- Substituent Effects : Fluorine or methoxy groups (e.g., in etobenzanid) modulate electronic properties and bioavailability .

Pharmacological and Functional Comparisons

Dopamine D3 Receptor Ligands

This compound shares structural motifs with selective dopamine D3 receptor (D3R) antagonists/partial agonists, such as:

- 5-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (7f) : Exhibits 65% synthetic yield and potent D3R affinity (Ki < 10 nM) .

- PG 01037 : A trans-but-2-enyl-linked benzamide with a brain-to-plasma ratio of 11.81, indicating strong CNS penetration despite P-glycoprotein-mediated efflux .

Pharmacokinetic Data :

| Compound | t₁/₂ (h) | Volume of Distribution (L/kg) | Brain-to-Plasma Ratio | Reference |

|---|---|---|---|---|

| PG 01037 | 3.27 | 14.19 | 11.81 | |

| NGB 2904 | 1.49 | 5.95 | 2.93 |

Key Insight : The 2,3-dichlorophenyl group is critical for D3R selectivity, but bulky substituents (e.g., fluorenyl in NGB 2904) reduce brain uptake due to efflux transporter interactions .

Antimicrobial Agents

This compound analogs in triazine-quinoline hybrids (e.g., 6a-n) demonstrate moderate to excellent antibacterial and antifungal activity. For example:

- 6a-n Derivatives: Feature a 2-chloroquinoline-3-carboxamide core linked to a 2,3-dichlorophenyltriazine moiety. These compounds show MIC values ranging from 8–64 µg/mL against Staphylococcus aureus and Candida albicans .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。